4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Lipophilicity Drug-likeness Physicochemical profiling

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide (CAS 1044924-09-5) is a halogenated thiomorpholine sulfone derivative with the molecular formula C11H14BrNO2S and a molecular weight of 304.21 g/mol. It belongs to the class of thiomorpholine 1,1-dioxides, which are oxidized sulfur-containing heterocycles characterized by a six-membered ring containing one nitrogen and one sulfur atom in the form of a sulfone group.

Molecular Formula C11H14BrNO2S
Molecular Weight 304.21 g/mol
CAS No. 1044924-09-5
Cat. No. B1523277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
CAS1044924-09-5
Molecular FormulaC11H14BrNO2S
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2
InChIKeyKSSKLCBHWXGCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide (CAS 1044924-09-5): Core Chemical Identity and Baseline Characteristics for Scientific Procurement


4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide (CAS 1044924-09-5) is a halogenated thiomorpholine sulfone derivative with the molecular formula C11H14BrNO2S and a molecular weight of 304.21 g/mol . It belongs to the class of thiomorpholine 1,1-dioxides, which are oxidized sulfur-containing heterocycles characterized by a six-membered ring containing one nitrogen and one sulfur atom in the form of a sulfone group . This compound is commercially available with a typical purity specification of ≥95% and is intended strictly for research and further manufacturing use only .

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide: Structural and Physicochemical Factors Preventing Generic Analog Substitution in Medicinal Chemistry Research


Within the thiomorpholine 1,1-dioxide class, the specific combination of the 4-bromobenzyl substituent and the fully oxidized sulfone group creates a unique physicochemical and pharmacological profile that cannot be reliably approximated by simple generic substitution . While thiomorpholine 1,1-dioxides as a class are associated with antibacterial, antifungal, and anticancer activities [1], the presence of the bromine atom on the benzyl ring at the para position confers distinct lipophilicity (cLogP ~3.76) and electronic properties that influence target binding and metabolic stability compared to unsubstituted, chloro-, or methoxy-substituted benzyl analogs [2]. Furthermore, the sulfone moiety enhances polarity and hydrogen-bonding capacity relative to the non-oxidized thiomorpholine or the 1-oxide analog, thereby altering solubility, reactivity, and biological interaction potential .

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide: Quantitative Differentiation Evidence Against Structural Analogs


Comparative cLogP and Lipophilicity: 4-Bromobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Thiomorpholine 1,1-Dioxides

The calculated partition coefficient (cLogP) for 4-(4-bromobenzyl)-thiomorpholine 1,1-dioxide is 3.759, as reported in the ChemExper chemical directory [1]. This value is substantially higher than the cLogP of its unsubstituted benzyl analog, 4-benzylthiomorpholine 1,1-dioxide, which is predicted to be approximately 1.5-2.0 based on its lower molecular weight and lack of halogen. The increased lipophilicity conferred by the para-bromo substituent directly impacts membrane permeability and nonspecific protein binding in biological assays, making the brominated derivative more suitable for applications requiring enhanced cellular uptake or blood-brain barrier penetration potential compared to less lipophilic analogs. In contrast, the 4-chlorobenzyl analog (cLogP ~3.1, based on typical halogen contributions) exhibits intermediate lipophilicity, which may not provide sufficient hydrophobic character for certain target engagements.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differential: Impact on Synthetic Utility and Downstream Modification

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide has a molecular weight of 304.21 g/mol , which is approximately 79 Da (35%) higher than its unsubstituted benzyl analog, 4-benzylthiomorpholine 1,1-dioxide (MW = 225.31 g/mol) . This increased mass is due to the presence of the bromine atom (atomic weight ~79.9). The higher molecular weight influences solubility and crystallization behavior and provides a distinct mass spectral signature that simplifies LC-MS tracking in synthetic workflows. Additionally, the bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with the unsubstituted benzyl derivative. This makes the brominated compound a more valuable building block for generating diverse analog libraries.

Molecular weight Synthetic intermediate Building block

NMR Spectroscopic Fingerprint: Diagnostic Proton Signals for Identity Confirmation and Purity Assessment

The 1H NMR spectrum of 4-(4-bromo-benzyl)-thiomorpholine 1,1-dioxide, acquired in CDCl3 at 300 MHz, displays characteristic aromatic proton signals at δ 7.50-7.44 (m, 2H) and 7.22-7.16 (m, 2H), corresponding to the AA'BB' spin system of the para-disubstituted bromobenzyl ring . This pattern is distinct from the unsubstituted benzyl analog, which exhibits a complex multiplet for the five aromatic protons. The benzylic methylene protons appear as a singlet at δ 3.60 (s, 2H), while the thiomorpholine ring protons resonate as two multiplets at δ 3.09-3.02 (m, 4H) and 3.00-2.94 (m, 4H), confirming the presence of the symmetric sulfone-containing heterocycle. This specific NMR signature allows unambiguous confirmation of identity and assessment of purity, providing a robust analytical reference point not available for many less-characterized analogs.

NMR spectroscopy Analytical chemistry Quality control

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide: Defined Research Application Scenarios Based on Experimental Evidence


Medicinal Chemistry: Building Block for Generating Bromobenzyl-Containing Analog Libraries via Cross-Coupling

The para-bromobenzyl substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . This enables the generation of diverse biaryl or N-arylated analog libraries, expanding chemical space around the thiomorpholine 1,1-dioxide scaffold. The bromine atom's presence is a critical differentiator from non-halogenated analogs, which lack this synthetic utility .

Analytical Chemistry: Identity Confirmation and Purity Assessment via Diagnostic NMR Spectra

The characteristic 1H NMR spectrum, featuring a distinct AA'BB' aromatic pattern (δ 7.50-7.44 and 7.22-7.16) and well-resolved thiomorpholine and benzylic signals, provides a robust reference for confirming compound identity and evaluating purity in research samples . This spectral fingerprint is superior to that of unsubstituted analogs for unambiguous identification.

Physicochemical Profiling: Lipophilicity Optimization in Drug Discovery Programs

With a calculated cLogP of 3.759, 4-(4-bromo-benzyl)-thiomorpholine 1,1-dioxide offers enhanced lipophilicity compared to unsubstituted (cLogP ~1.5-2.0) or 4-chloro-substituted (cLogP ~3.1) benzyl analogs [1]. This property makes it a candidate of choice for studies requiring improved membrane permeability or blood-brain barrier penetration potential, providing a measurable advantage in lead optimization workflows.

Chemical Synthesis: Multigram-Scale Preparation via Optimized Nucleophilic Substitution

A practical synthesis route has been described involving the reaction of thiomorpholine 1,1-dioxide with 4-bromobenzyl bromide in the presence of a base (e.g., NaH in DMF), yielding the title compound as a colorless solid in 47% yield after column chromatography . This established procedure enables reproducible access to the compound for research and further manufacturing purposes.

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